6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure includes a 3-fluorophenyl group at position 3 and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituent at position 6 (Figure 1). The 3-fluorophenyl group may enhance metabolic stability and influence electronic properties via fluorine’s electronegativity.
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c21-14-5-3-6-15(10-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-9-8-13-4-1-2-7-16(13)26/h1-7,10,12H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDHBFAMHSBGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Construction of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and hydrazines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase, leading to reduced cell division.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against drug-resistant strains makes it a candidate for further development as an antimicrobial agent:
- Broad-Spectrum Activity : In vitro studies reveal activity against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with existing antibiotics, it enhances their effectiveness against resistant strains.
Synthetic Methodologies
The synthesis of this compound involves several key steps that can be optimized for yield and purity:
- Starting Materials : The synthesis begins with readily available indole derivatives and triazole precursors.
- Reactions : Key reactions include cyclization and acylation processes that form the triazolo-pyrimidine framework.
- Purification : Techniques such as column chromatography are employed to isolate the final product.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via caspase activation.
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments.
Mechanism of Action
The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
Target Compound :
- 6-position : 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl group.
- Impact : The indole moiety may improve solubility and receptor affinity due to its hydrogen-bonding capability and aromaticity.
- Compound from : 6-position: N-Methyl-N-phenylacetamide. However, the phenyl group may increase lipophilicity, affecting membrane permeability .
Substituent Variations at Position 3
Target Compound :
- 3-position : 3-Fluorophenyl.
- Impact : Fluorine’s electronegativity may reduce electron density in the aromatic ring, affecting interactions with hydrophobic pockets.
- Compound from : 3-position: Phenyl with a 4-chlorophenoxy group.
Structural Planarity and Conformational Flexibility
- The triazolopyrimidinone core in all analogs is highly planar (maximum deviation: 0.021 Å), facilitating π-π interactions with aromatic residues in target proteins .
- Dihedral Angles: Target Compound: The 3-fluorophenyl group forms a dihedral angle of 1.09° with the core, suggesting near-coplanarity. Compound from : The 4-chlorophenoxy group forms an 87.74° angle with the core, indicating orthogonal orientation and reduced conjugation .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The indole-containing target compound may balance solubility and membrane permeability better than ’s chlorophenoxy analog due to intermediate logP values.
- ’s oxadiazole derivative has higher H-bond acceptors (10 vs.
Biological Activity
The compound 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has garnered interest for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363 g/mol. Its structure includes a triazolo-pyrimidinone core that is known for diverse biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the viability of various cancer cell lines. For instance:
- Caco-2 Cells : The compound reduced cell viability by 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : Another study showed that derivatives of this compound exhibited enhanced anticancer activity against A549 cells, with some modifications leading to a notable increase in efficacy .
The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of proliferative signaling pathways.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several bacterial strains. Notably:
- Broad-Spectrum Activity : Studies have reported that related compounds demonstrate broad-spectrum antifungal activity against drug-resistant strains of Candida .
- Specific Bacterial Strains : Compounds with similar structures have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential as a novel antimicrobial agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
